Compound Description: MMPT is a thiazolidinone analog identified as a potent inducer of apoptosis in cancer cells without affecting normal cells. This activity is independent of P-glycoprotein status, making it a potential candidate for treating refractory cancers with P-glycoprotein overexpression. []
Relevance: MMPT shares the core thiazolidin-4-one structure with 3-(2-Cyclopentylethyl)-5-[4-(diethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one. The variations lie in the substituents at the 5-position of the thiazolidinone ring (a 4-methylbenzylidene group in MMPT versus a 4-(diethylamino)benzylidene group in the target compound) and the nitrogen at the 2-position (a phenylamino group in MMPT versus a 2-cyclopentylethyl group in the target compound), indicating exploration of different substituents' effects on biological activity. []
Compound Description: Similar to MMPT, DBPT is another thiazolidinone analog demonstrating effective and selective induction of apoptosis in cancer cells without dependence on P-glycoprotein status. []
Relevance: DBPT shares the core thiazolidin-4-one structure with 3-(2-Cyclopentylethyl)-5-[4-(diethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one. The differences are in the substituents at the 5-position (2,4-dihydroxybenzylidene in DBPT versus 4-(diethylamino)benzylidene in the target compound) and the nitrogen at the 2-position (a phenylimino group in DBPT versus a 2-cyclopentylethyl group in the target compound). These variations highlight the investigation of different substituent effects on the compound's anticancer activity. []
Compound Description: The provided research discusses a study investigating the antitumor activity of 25 commercially available and synthesized BPT analogs. These analogs were evaluated for their ability to induce apoptosis in various cancer cell lines, including those resistant to conventional chemotherapy drugs like paclitaxel and vinorelbine. []
Relevance: The target compound, 3-(2-Cyclopentylethyl)-5-[4-(diethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one, falls under the category of BPT analogs due to its core structure consisting of a benzylidene group at the 5-position and a substituted nitrogen at the 2-position of the thiazolidin-4-one ring. The specific substituents on the benzylidene ring and the nitrogen atom in the target compound are variations explored within this broader class of BPT analogs. []
Compound Description: This compound is a (5Z) 5-arylidene-2-thioxo-1,3-thiazolidin-4-one derivative synthesized and tested for its activity against various protein kinases, including DYRK1A. It exhibited nanomolar inhibitory activity against DYRK1A. []
Relevance: This compound shares the core 5-arylidene-2-thioxo-1,3-thiazolidin-4-one structure with 3-(2-Cyclopentylethyl)-5-[4-(diethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one. The main difference lies in the substituent on the benzylidene ring (a 4-hydroxy group in this compound versus a 4-(diethylamino) group in the target compound), highlighting the exploration of different substituents' effects on biological activity. []
3-(2-Phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
Compound Description: This compound is investigated for its potential to form a clathrate complex with β-cyclodextrin to enhance its bioavailability and solubility. Studies show that this complex, particularly in nanopowder form with an average particle size of 40.5 nm, exhibits a wide range of pharmacological properties. [, , ]
Relevance: This compound shares the 2-thioxo-1,3-thiazolidin-4-one core structure with 3-(2-Cyclopentylethyl)-5-[4-(diethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one. The key difference lies in the substituent on the nitrogen at the 3-position (a 2-phenylethyl group in this compound versus a 2-cyclopentylethyl group and a 4-(diethylamino)benzylidene group at the 5-position in the target compound). This structural similarity suggests a focus on modifying the substituents at the 3-position for improving the compound's pharmacological properties. [, , ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.